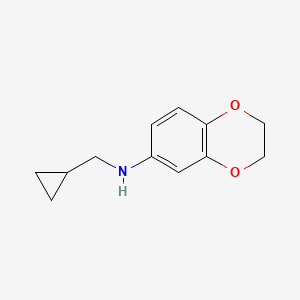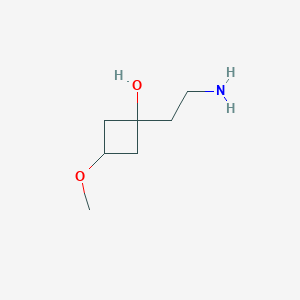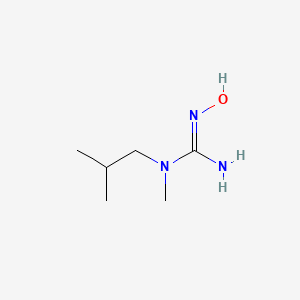
2-Hydroxy-1-methyl-1-(2-methylpropyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Hydroxy-1-methyl-1-(2-methylpropyl)guanidine can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This one-pot synthesis method provides a straightforward and efficient route to diverse guanidines with yields up to 81% . The reaction conditions are generally mild, making it a convenient method for laboratory synthesis.
Chemical Reactions Analysis
2-Hydroxy-1-methyl-1-(2-methylpropyl)guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Hydroxy-1-methyl-1-(2-methylpropyl)guanidine has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods . In biology, it is employed in the study of enzyme interactions and protein modifications . Additionally, it is used in various industrial processes, including the production of specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-methyl-1-(2-methylpropyl)guanidine involves its interaction with specific molecular targets and pathways. The compound is known to enhance the release of acetylcholine following a nerve impulse, which slows the rates of depolarization and repolarization of muscle cell membranes . This action is similar to that of guanidine, a related compound used to treat muscle weakness and fatigue .
Comparison with Similar Compounds
2-Hydroxy-1-methyl-1-(2-methylpropyl)guanidine can be compared to other guanidine derivatives, such as guanidine itself and guanethidine . While guanidine is primarily used to treat muscle weakness, guanethidine is an antihypertensive agent used in the management of hypertension . The unique structure of this compound allows it to interact with different molecular targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C6H15N3O |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-hydroxy-1-methyl-1-(2-methylpropyl)guanidine |
InChI |
InChI=1S/C6H15N3O/c1-5(2)4-9(3)6(7)8-10/h5,10H,4H2,1-3H3,(H2,7,8) |
InChI Key |
BVMMUBVKWZODKI-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)CN(C)/C(=N/O)/N |
Canonical SMILES |
CC(C)CN(C)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


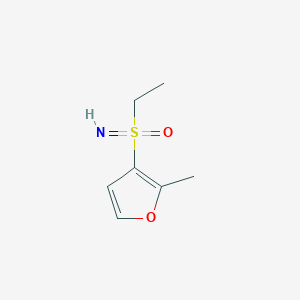

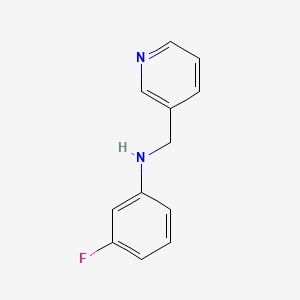
![2-[1-(Cyclopropylamino)ethyl]-4-fluorophenol](/img/structure/B13249454.png)
![1-{[1-(4-Iodophenyl)ethyl]amino}-2-methylpropan-2-ol](/img/structure/B13249461.png)
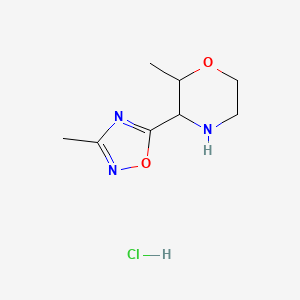
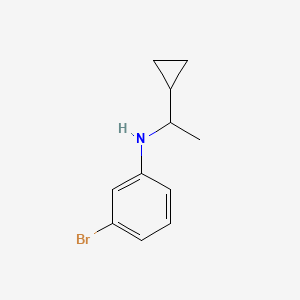
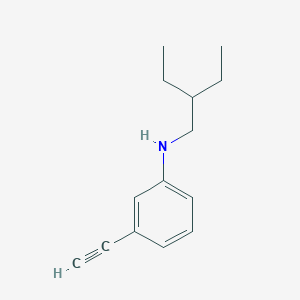

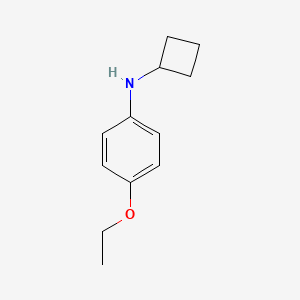

![N-[(2,5-Dimethyl-1H-pyrrol-3-yl)methyl]-N-(morpholin-2-ylmethyl)acetamide](/img/structure/B13249519.png)
